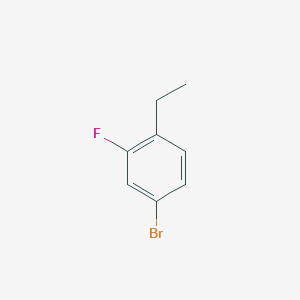

4-Bromo-1-ethyl-2-fluorobenzene

Vue d'ensemble

Description

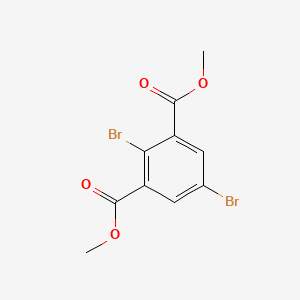

4-Bromo-1-ethyl-2-fluorobenzene is a chemical compound with the CAS Number: 627463-18-7 . It has a molecular weight of 203.05 . It is a liquid in its physical form .

Molecular Structure Analysis

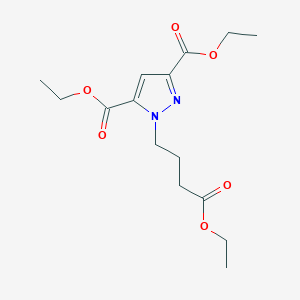

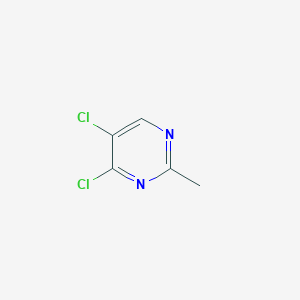

The linear formula of 4-Bromo-1-ethyl-2-fluorobenzene is C8H8BrF . The InChI Code is 1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1-ethyl-2-fluorobenzene are not detailed in the searched resources, aryl halides like this compound are known to undergo nucleophilic substitution reactions . For instance, 4-Bromofluorobenzene, a related compound, forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .Physical And Chemical Properties Analysis

4-Bromo-1-ethyl-2-fluorobenzene has a density of 1.6±0.1 g/cm3 . It has a boiling point of 197.2±30.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 75.7±19.4 °C .Applications De Recherche Scientifique

Pharmaceutical Synthesis

“4-Bromo-1-ethyl-2-fluorobenzene” serves as a valuable building block in the synthesis of various pharmaceutical compounds. It is used in creating antiviral agents, anti-inflammatory drugs, and anticancer medications due to its unique reactivity and properties .

Advanced Material Production

The compound’s combination of bromine and fluorine atoms allows for precise control over the properties of materials, making it suitable for electronics and energy storage applications .

Organic Chemistry Reactions

In organic chemistry, “4-Bromo-1-ethyl-2-fluorobenzene” is utilized in various chemical reactions due to its unique properties and reactivity .

Safety and Hazards

The compound is classified as a flammable liquid and vapor . It is harmful in contact with skin and if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

4-Bromo-1-ethyl-2-fluorobenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are the pi electrons in the benzene ring .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction in which an electrophile replaces a hydrogen atom in an aromatic system . This process involves two steps :

- The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in a positively charged intermediate, known as the arenium ion .

- A base then attacks a hydrogen atom in the arenium ion, causing the electrons in the C-H bond to form a C-C double bond, restoring aromaticity .

Biochemical Pathways

As a benzene derivative, it may participate in reactions involving electrophilic aromatic substitution .

Result of Action

The molecular and cellular effects of 4-Bromo-1-ethyl-2-fluorobenzene’s action would depend on the specific biochemical pathways it affects. Given its structure, it may potentially act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 4-Bromo-1-ethyl-2-fluorobenzene. For instance, its storage temperature is recommended to be at room temperature .

Propriétés

IUPAC Name |

4-bromo-1-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYFVMRQRVFHOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627234 | |

| Record name | 4-Bromo-1-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627463-18-7 | |

| Record name | 4-Bromo-1-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![4-[(4-Fluorophenyl)methyl]aniline](/img/structure/B1322542.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)